molecular formula C14H13N3O3 B12664222 N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide CAS No. 70593-32-7

N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide

Cat. No.: B12664222
CAS No.: 70593-32-7
M. Wt: 271.27 g/mol
InChI Key: OMWHNVIIGWUJNB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide involves several steps. One common method includes the reaction of 4-methoxyaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and biological activity not observed in its individual components .

Properties

CAS No.

70593-32-7

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N-[(4-methoxyphenyl)carbamoyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H13N3O3/c1-20-12-6-4-11(5-7-12)16-14(19)17-13(18)10-3-2-8-15-9-10/h2-9H,1H3,(H2,16,17,18,19)

InChI Key

OMWHNVIIGWUJNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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